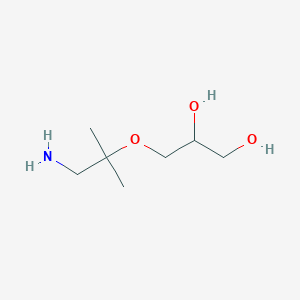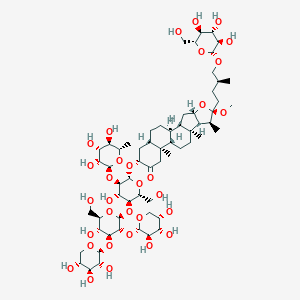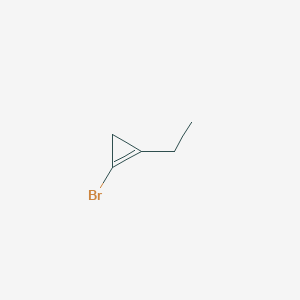
1-Bromo-2-ethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethylcyclopropene is a highly reactive compound that has been of great interest to researchers in the field of organic synthesis. This compound is used in a variety of laboratory experiments and has been studied extensively for its unique properties. In
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-ethylcyclopropene involves the formation of a cyclopropyl carbocation intermediate. This intermediate is highly reactive and can undergo a variety of reactions with other compounds. The unique properties of this intermediate make it an important tool for researchers in the field of organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Bromo-2-ethylcyclopropene. However, it has been shown to be toxic to some organisms, including bacteria and plants. Further research is needed to fully understand the effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Bromo-2-ethylcyclopropene in laboratory experiments include its high reactivity, which allows for the formation of a variety of compounds. Additionally, its unique properties make it an attractive compound for researchers in the field of organic synthesis. However, the limitations of using this compound include its toxicity to some organisms and the need for specialized equipment and procedures to handle it safely.
Direcciones Futuras
There are many future directions for research involving 1-Bromo-2-ethylcyclopropene. Some potential areas of research include the development of new synthetic methods using this compound, the investigation of its toxicity to living organisms, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in organic synthesis reactions.
Métodos De Síntesis
The synthesis of 1-Bromo-2-ethylcyclopropene involves the reaction of 2-ethylcyclopropanol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide. This reaction produces 1-Bromo-2-ethylcyclopropene as the primary product. This method is widely used in the laboratory and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethylcyclopropene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool to investigate reaction mechanisms. Its unique properties make it an attractive compound for researchers in the field of organic synthesis.
Propiedades
Número CAS |
157978-66-0 |
|---|---|
Nombre del producto |
1-Bromo-2-ethylcyclopropene |
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-2-ethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |
Clave InChI |
STABUUDPOPCQLC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C1)Br |
SMILES canónico |
CCC1=C(C1)Br |
Sinónimos |
Cyclopropene, 1-bromo-2-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



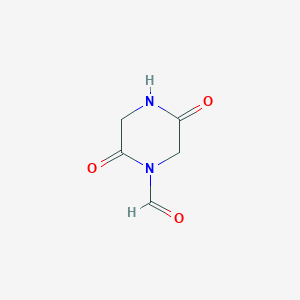
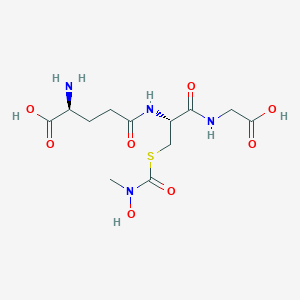
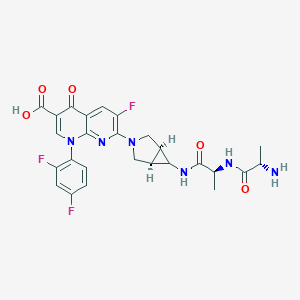
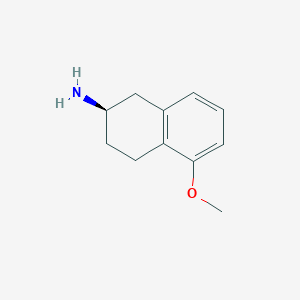
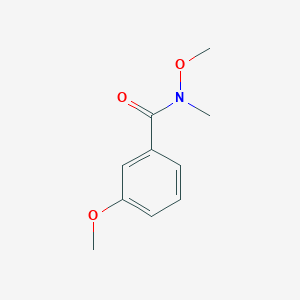
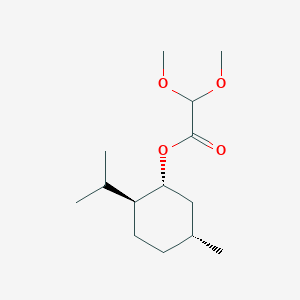
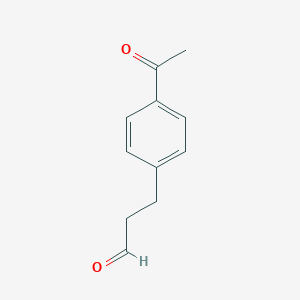
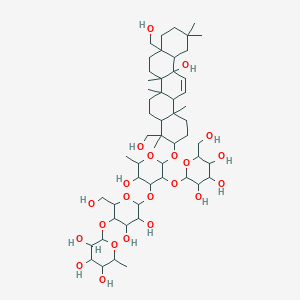
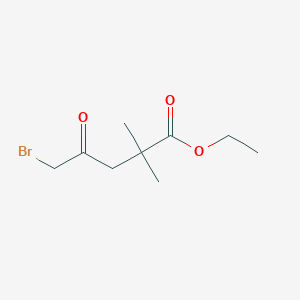
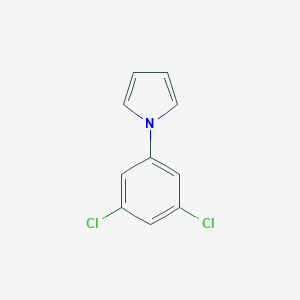
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
